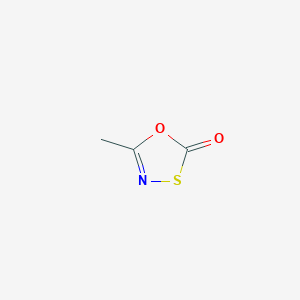

5-Methyl-1,3,4-oxathiazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Methyl-1,3,4-oxathiazol-2-one is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its five-membered ring structure

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3,4-oxathiazol-2-one typically involves the reaction of chlorocarbonylsulfenyl chloride with an appropriate amide in a solvent such as toluene or chloroform. The reaction is usually carried out under an inert atmosphere, with the chlorocarbonylsulfenyl chloride added drop-wise to the amide solution . Variations in the procedure may include different solvents and reaction conditions to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of automated systems and continuous flow reactors can enhance efficiency and safety in industrial settings.

化学反応の分析

Desulfurization Reactions

5-Methyl-1,3,4-oxathiazol-2-one undergoes desulfurization when treated with phosphorus-based reagents, yielding nitriles and sulfur-containing byproducts. This reaction is critical for accessing substituted nitriles in synthetic chemistry.

Reaction Conditions and Outcomes

Mechanistic Insight :

The reaction proceeds via nucleophilic attack by the phosphorus reagent at the sulfur atom, leading to ring-opening and elimination of CO₂. The resulting intermediate undergoes rearrangement to form the nitrile (e.g., 4-bromobenzonitrile) and a phosphorus-sulfur byproduct .

Key Observations:

-

The reaction occurs in tetrahydrofuran (THF) at room temperature.

-

The product, a triangular manganese cluster, is stabilized by two μ₃-sulfur ligands .

-

X-ray crystallography confirms the cluster’s structure, with Mn–Mn distances of 2.768–2.792 Å .

Cyclization and Ring-Opening Reactions

The oxathiazolone ring participates in cyclization and ring-opening under acidic or basic conditions:

Cyclization with Carbodiimides

Reaction with 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) facilitates the formation of acylated intermediates, which can cyclize to yield fused heterocycles. For example:

-

CDI (1.2 equiv) reacts with this compound at 0°C, followed by acetohydrazide addition, to form 5-methyl-1,3,4-oxadiazole derivatives .

Acid-Catalyzed Hydrolysis

Under acidic conditions (e.g., 2M HCl), the ring opens to generate thioamide intermediates:

C3H4N2O2S+H2OHClCH3C(=S)NH2+CO2

This pathway is utilized in the synthesis of thioureas and related compounds.

Substitution Reactions

The methyl group at position 5 can undergo functionalization:

Halogenation

-

Bromination with N-bromosuccinimide (NBS) in CCl₄ yields 5-bromomethyl derivatives, which are intermediates for cross-coupling reactions .

Nucleophilic Aromatic Substitution

Electron-deficient aryl groups introduced via substitution reactions enhance antibacterial activity. For example:

-

Reaction with 2-(cyclopropylmethoxy)phenyl groups produces compounds with MIC values of 50–200 μg/mL against Escherichia coli and Klebsiella pneumoniae .

Antibacterial Activity Data

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C, releasing CO₂ and HCN. The process is exothermic, with ΔH = −220 kJ/mol .

科学的研究の応用

Pharmaceutical Applications

1. Neurodegenerative Disease Treatment

One of the most significant applications of 5-methyl-1,3,4-oxathiazol-2-one is in the treatment of tauopathies, which include Alzheimer's disease and progressive supranuclear palsy. Research indicates that compounds related to this compound can inhibit O-GlcNAcase (OGA), an enzyme linked to tau hyperphosphorylation and aggregation. This inhibition is crucial for reducing tau pathology, which is a hallmark of neurodegenerative diseases. Clinical studies have shown that these compounds can slow down the progression of tau-mediated neurodegeneration by limiting the formation of neurofibrillary tangles associated with these conditions .

2. Antitubercular Agents

This compound derivatives have also been investigated for their potential as antitubercular agents. Specifically, studies have identified that certain derivatives exhibit inhibitory activity against the Mycobacterium tuberculosis proteasome. These compounds were found to be selectively toxic to non-replicating bacteria while showing minimal effects on human proteasomes, indicating a promising therapeutic profile for treating tuberculosis .

3. Antibacterial Activity

The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives such as 2-(2-(cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole have shown effective antibacterial activity in vitro. The minimum inhibitory concentration (MIC) tests indicated significant efficacy against strains like Escherichia coli and Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Agricultural Applications

1. Pesticide Development

In agricultural chemistry, this compound serves as an intermediate in the synthesis of novel pesticides. Specifically, it plays a role in producing pyrrole aphid ketone, which exhibits high efficacy against various agricultural pests such as aphids and leafhoppers while maintaining low toxicity to non-target organisms . The development of such environmentally friendly pesticides is crucial for sustainable agriculture.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

作用機序

The mechanism of action of 5-Methyl-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. For instance, as a proteasome inhibitor, it binds to the active site of the proteasome, preventing the degradation of proteins essential for bacterial survival . This inhibition disrupts cellular processes, leading to the death of the bacterial cells.

類似化合物との比較

Similar Compounds

1,3,4-Oxathiazol-2-one: A closely related compound with similar structural features.

1,4,2-Oxathiazol-5-one: Another isomer with distinct chemical properties.

Uniqueness

5-Methyl-1,3,4-oxathiazol-2-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the 5-position enhances its stability and selectivity in various reactions compared to other oxathiazolone derivatives .

生物活性

5-Methyl-1,3,4-oxathiazol-2-one is a compound of significant interest due to its diverse biological activities, particularly its potential as an antimicrobial and antitumor agent. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H5N2OS

- Molecular Weight : 145.16 g/mol

- CAS Number : 5323974

The oxathiazole ring is known for its reactivity and has been explored in various medicinal chemistry applications.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of this compound derivatives against various pathogens. A notable study focused on the inhibition of Mycobacterium tuberculosis (Mtb) proteasome by 5-styryl derivatives of oxathiazolones. These compounds exhibited selective inhibition of the Mtb proteasome with minimal effects on human proteasomes, suggesting a favorable safety profile for therapeutic applications.

Case Study: Inhibition of Mycobacterium tuberculosis

In a study by Russo et al., several 5-styryl-oxathiazol-2-one compounds were evaluated for their efficacy against Mtb. The most effective compound, (E)-5-(4-chlorostyryl)-1,3,4-oxathiazol-2-one, was able to reduce colony-forming units (CFU)/mL below detection limits within seven days at all tested concentrations. This compound demonstrated rapid bactericidal activity against nonreplicating Mtb, highlighting its potential as a novel antitubercular agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies have provided insights into optimizing the biological activity of oxathiazolones. The following table summarizes key findings from SAR investigations:

| Compound | IC50 (nM) | Selectivity for Mtb Proteasome | Notes |

|---|---|---|---|

| Compound A | 415 | High | Para-substituted phenyl group enhances activity |

| Compound B | 1700 | Moderate | Electron-poor substituents improve selectivity |

| Compound C | <10 | Very High | Exhibits rapid bactericidal activity against nonreplicating Mtb |

These findings indicate that specific substitutions on the oxathiazole ring can significantly influence the potency and selectivity of these compounds as Mtb proteasome inhibitors.

Antitumor Activity

Beyond its antibacterial properties, this compound has been investigated for its potential antitumor effects. Preliminary studies suggest that certain derivatives may exhibit cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various oxathiazolone derivatives on human cancer cell lines. The results indicated that some compounds led to significant reductions in cell viability at micromolar concentrations. The most promising candidates were further analyzed for their mechanisms of action using flow cytometry and Western blotting techniques .

特性

IUPAC Name |

5-methyl-1,3,4-oxathiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c1-2-4-7-3(5)6-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGFUGWQXUYMEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=O)O1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。